molecular formula C25H28N2O4 B185980 10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 5665-18-9

10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B185980
CAS No.: 5665-18-9
M. Wt: 420.5 g/mol
InChI Key: XBKJARVMEATMII-UHFFFAOYSA-N
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Description

10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from simpler benzodiazepine precursors. One common method involves the acylation of 5-acetylbenzodiazepin-2-ones with o-nitrobenzoyl chloride in the presence of dichloroethane and triethylamine, followed by catalytic hydrogenation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic properties.

    Lorazepam: Known for its sedative effects.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the acetyl and dimethoxyphenyl groups, which may confer distinct chemical and pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

5665-18-9

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

5-acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H28N2O4/c1-15(28)27-20-9-7-6-8-18(20)26-19-13-25(2,3)14-21(29)23(19)24(27)17-12-16(30-4)10-11-22(17)31-5/h6-12,24,26H,13-14H2,1-5H3

InChI Key

XBKJARVMEATMII-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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